molecular formula C8H9FO2 B13898157 (1S)-1-(3-fluorophenyl)ethane-1,2-diol CAS No. 1455472-30-6

(1S)-1-(3-fluorophenyl)ethane-1,2-diol

Cat. No.: B13898157
CAS No.: 1455472-30-6
M. Wt: 156.15 g/mol
InChI Key: FMMQDBBTPHYEPA-MRVPVSSYSA-N
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Description

(1S)-1-(3-fluorophenyl)ethane-1,2-diol: is an organic compound characterized by the presence of a fluorophenyl group attached to an ethane-1,2-diol backbone. The stereochemistry of the compound is specified by the (1S) configuration, indicating the spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-fluorophenyl)ethane-1,2-diol typically involves the following steps:

    Starting Material: The synthesis often begins with a fluorobenzene derivative.

    Grignard Reaction: A Grignard reagent is prepared from the fluorobenzene derivative and reacted with an appropriate aldehyde or ketone to introduce the ethane-1,2-diol moiety.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (1S) enantiomer.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for chiral resolution, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-fluorophenyl)ethane-1,2-diol: can undergo various chemical reactions, including:

    Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the diol into alcohols or hydrocarbons.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

(1S)-1-(3-fluorophenyl)ethane-1,2-diol: has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-1-(3-fluorophenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the diol moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

(1S)-1-(3-fluorophenyl)ethane-1,2-diol: can be compared with other similar compounds, such as:

    (1R)-1-(3-fluorophenyl)ethane-1,2-diol: The enantiomer with opposite stereochemistry.

    1-(3-fluorophenyl)ethane-1,2-diol: The racemic mixture without stereochemical specification.

    1-(4-fluorophenyl)ethane-1,2-diol: A positional isomer with the fluorine atom at the para position.

The uniqueness of This compound lies in its specific stereochemistry and the position of the fluorine atom, which can significantly influence its chemical and biological properties.

Properties

CAS No.

1455472-30-6

Molecular Formula

C8H9FO2

Molecular Weight

156.15 g/mol

IUPAC Name

(1S)-1-(3-fluorophenyl)ethane-1,2-diol

InChI

InChI=1S/C8H9FO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m1/s1

InChI Key

FMMQDBBTPHYEPA-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)[C@@H](CO)O

Canonical SMILES

C1=CC(=CC(=C1)F)C(CO)O

Origin of Product

United States

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